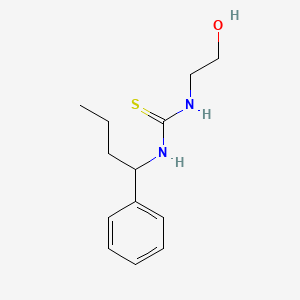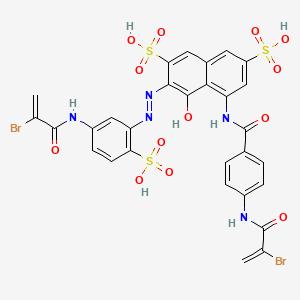
2,2,5-Trimethylhex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethylhex-3-ene is an organic compound with the molecular formula C9H18. It is a hydrocarbon belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is known for its unique structural configuration, which includes three methyl groups attached to the hexene backbone. The presence of these methyl groups significantly influences its chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethylhex-3-ene typically involves the alkylation of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the catalytic dehydrogenation of 2,2,5-trimethylhexane. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale catalytic dehydrogenation processes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced catalyst systems to ensure consistent production rates and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,5-Trimethylhex-3-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound results in the formation of 2,2,5-trimethylhexane.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used under mild conditions to achieve selective oxidation.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) is a standard method for reducing the double bond.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2,2,5-trimethylhexane.
Substitution: Formation of halogenated derivatives like 2,2,5-trimethyl-3-bromohexane.
Applications De Recherche Scientifique
2,2,5-Trimethylhex-3-ene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of alkenes and the effects of steric hindrance on chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,5-Trimethylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. The electron-rich double bond can act as a nucleophile, attacking electrophilic species to form new chemical bonds. This reactivity is influenced by the presence of the methyl groups, which can provide steric hindrance and affect the overall reaction pathway .
Comparaison Avec Des Composés Similaires
- 2,3,5-Trimethylhex-3-ene
- 2,2,4-Trimethyl-3-hexene
- 3,5,5-Trimethyl-2-hexene
Comparison: 2,2,5-Trimethylhex-3-ene is unique due to its specific arrangement of methyl groups, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions due to steric effects and electronic factors .
Propriétés
Numéro CAS |
70689-88-2 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
2,2,5-trimethylhex-3-ene |
InChI |
InChI=1S/C9H18/c1-8(2)6-7-9(3,4)5/h6-8H,1-5H3 |
Clé InChI |
TWZONWQQRUSASE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
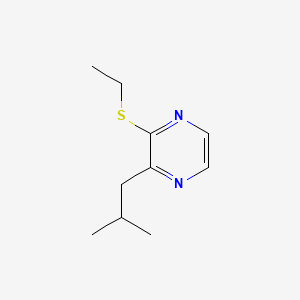
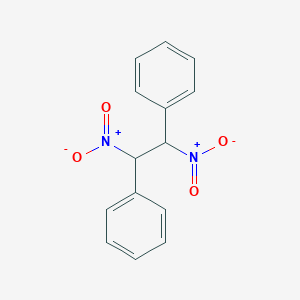


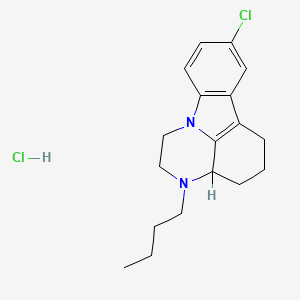
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)


![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
